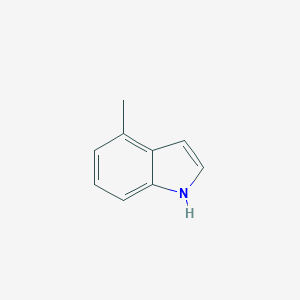
4-Methylindole
Cat. No. B103444
Key on ui cas rn:
16096-32-5
M. Wt: 131.17 g/mol
InChI Key: PZOUSPYUWWUPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05618816
Procedure details


A mixture of 3-nitro-o-xylene (13.4 mL, 0.1 mol), dimethylformamide dimethyl acetal (40 mL, 0.3 mol) and pyrrolidine (10 mL, 0.12 mol) in 200 mL of dry DMF was heated at 120°-130° C. (oil-bath temperature) under Ar for 21 h. The cooled mixture was poured into cold water (400 mL) and extracted: with ether (4×200 mL). The ethereal solution was washed (H2O, 4×100 mL), dried (Na2SO4) and evaporated to give a dark red viscous oil. This oil was taken up in 150 mL of ethyl acetate, 1.5 g of 10% paliadium-on-charcoal was added and the mixture was hydrogenated at 50 psi on a Parr shaker for 1 h. The reaction mixture was then filtered, the catalyst was washed with additional ethyl acetate and the filtrate was evaporated to give a dark purple oil. Flash cnromatoaraphy (SiO2 /dichloromethane-petroleum ether, 1:1) of this oil gave pure 4-methylindole (8.85 g, 68%) as a light yellow-brown oil: 1H NMR (DMSO-d6, 200 MHz) δ11.04 (br s, 1H), 7.29(t, J=2.7 Hz, 1H), 7.21 (d, J=7.7 Hz, 1H), 6.96 (t J=7.2 Hz, 1H), 6.75 (dr, J=6.9, 0.8 Hz, 1H), 6.43 (m, 1H), 2.46 (s, 3H).








Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH3:11])([O-])=O.[CH3:12]OC(OC)N(C)C.N1CCCC1.O>CN(C=O)C.C(OCC)(=O)C.[Pd]>[CH3:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH:11]=[CH:12][NH:1]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 120°-130° C. (oil-bath temperature) under Ar for 21 h
|
|
Duration
|
21 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal solution was washed (H2O, 4×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark red viscous oil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the catalyst was washed with additional ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark purple oil
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C=CNC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.85 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
